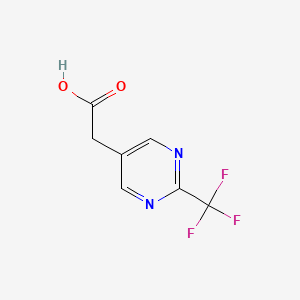
2-(Trifluoromethyl)-5-pyrimidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “2-(Trifluoromethyl)-5-pyrimidineacetic acid” is not available, trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Aplicaciones Científicas De Investigación
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively utilized in cancer treatment, benefiting over 2 million patients annually. Advances in fluorine chemistry have enhanced the precision of these compounds in oncology, particularly through the synthesis of 5-FU and its isotopes for studying metabolism and biodistribution. Innovations in preparing RNA and DNA substituted with fluorinated pyrimidines have provided new insights into their effects on nucleic acid structure and function. Beyond their role in inhibiting thymidylate synthase, recent research has identified additional mechanisms of action, including the inhibition of RNA-modifying enzymes and DNA topoisomerase 1, contributing to their antitumor activity. Developments in polymeric fluorinated pyrimidines also hold promise for more targeted cancer therapies in personalized medicine (Gmeiner, 2020).
Tautomerism and Molecular Interactions
The tautomerism of nucleic acid bases, including pyrimidine derivatives, plays a crucial role in molecular biology. Changes in the tautomeric equilibria of pyrimidine bases due to environmental interactions can significantly impact their stability and biological functions. Infrared studies and theoretical calculations have provided valuable insights into the tautomeric forms of biologically significant bases, revealing the influence of molecular interactions on their stability and potentially leading to spontaneous mutations, which is of considerable biological significance (Person et al., 1989).
Pyrimidine Scaffolds in Drug Development
The pyranopyrimidine core is integral to the development of medicinal and pharmaceutical compounds due to its broad synthetic applications and bioavailability. Recent studies have focused on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, highlighting the significance of these compounds in the development of new therapeutics (Parmar et al., 2023).
Anti-Cancer Properties of Pyrimidine Derivatives
Pyrimidine-based compounds have been widely recognized for their diverse pharmacological activities, including significant anticancer potential. The structure of these compounds, their inhibitory concentrations (IC50 values), and the mechanisms through which they exert their effects have been extensively documented in patent literature, indicating the continuous interest and potential of pyrimidine derivatives as anticancer agents (Kaur et al., 2014).
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)pyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6-11-2-4(3-12-6)1-5(13)14/h2-3H,1H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOJQWAXPSWRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-5-pyrimidineacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


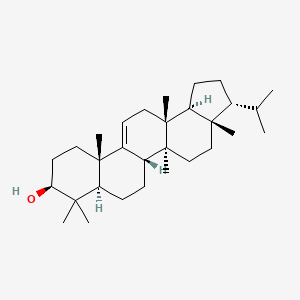
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)
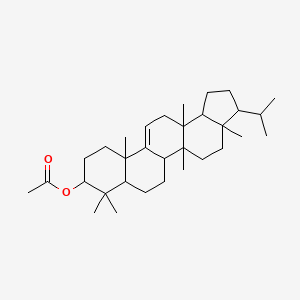
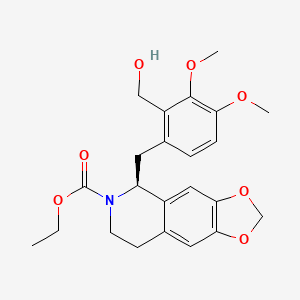
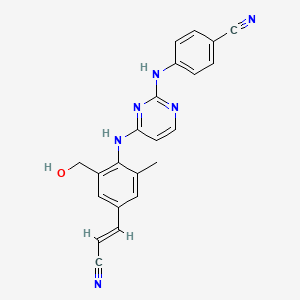
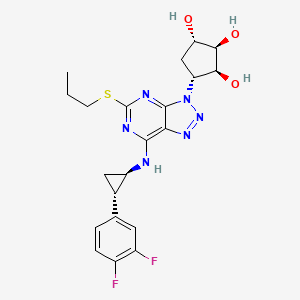
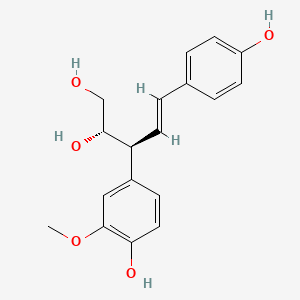
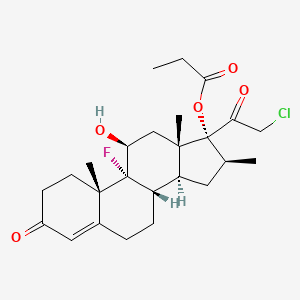
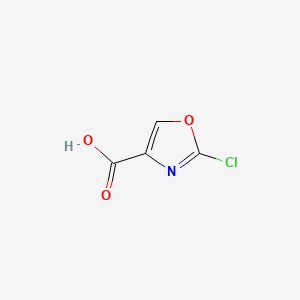
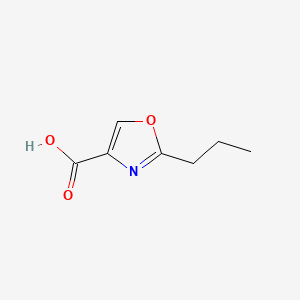
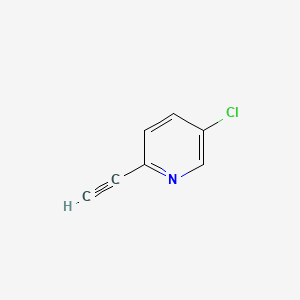
![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)